3-(3-chlorophenyl)-N-(2-hydroxy-2-phenylethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Description
Core Quinazolinone Scaffold Analysis
The 4-oxo-3,4-dihydroquinazoline scaffold consists of a bicyclic framework comprising a benzene ring fused to a pyrimidin-4(3H)-one ring. This structure confers planarity and aromaticity, enabling π-π stacking interactions with biological targets. The carbonyl group at position 4 introduces a polarized region, facilitating hydrogen bonding with enzyme active sites. Comparative studies of quinazolinone derivatives reveal that the 4-oxo configuration enhances electrophilicity at N-3 and C-2, making these positions reactive centers for nucleophilic attacks or metal coordination.
The dihydroquinazoline component introduces partial saturation at the 3,4-positions, reducing ring strain compared to fully aromatic quinazolines. This modification improves solubility while maintaining the rigidity necessary for target recognition. X-ray crystallographic data of analogous compounds demonstrate bond lengths of 1.36–1.42 Å for the C4=O group and 1.45–1.48 Å for the C3-N bond, confirming partial double-bond character in the pyrimidinone ring.
Substituent Effects of 3-Chlorophenyl and 2-Hydroxy-2-Phenylethyl Groups
The 3-chlorophenyl substituent at position 3 introduces steric bulk and electron-withdrawing effects. Chlorine’s -I effect increases the electrophilicity of the adjacent N atom, potentially enhancing interactions with nucleophilic residues in enzyme binding pockets. Comparative molecular field analysis (CoMFA) of chlorophenyl-substituted quinazolinones shows a 15–20% increase in binding affinity to kinase targets compared to non-halogenated analogs.
The N-(2-hydroxy-2-phenylethyl)carboxamide group at position 7 contributes to both hydrophilicity and conformational flexibility. The secondary alcohol enables hydrogen bond donation (O-H…X), while the benzyl group provides hydrophobic surface area for van der Waals interactions. Molecular dynamics simulations suggest the ethyl linker adopts a gauche conformation in aqueous media, positioning the hydroxy and phenyl groups for simultaneous interactions with polar and non-polar receptor subpockets.
Table 1: Electronic and Steric Parameters of Key Substituents
| Substituent | Hammett σ (para) | Taft Es (steric) | LogP Contribution |
|---|---|---|---|
| 3-Chlorophenyl | +0.37 | -1.12 | +1.98 |
| 2-Hydroxy-2-phenylethyl | -0.15 (OH) | -1.45 | -0.32 |
| Carboxamide | -0.28 | -0.89 | -1.15 |
Data derived from QSAR studies of analogous compounds.
Properties
Molecular Formula |
C23H18ClN3O3 |
|---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-N-(2-hydroxy-2-phenylethyl)-4-oxoquinazoline-7-carboxamide |
InChI |
InChI=1S/C23H18ClN3O3/c24-17-7-4-8-18(12-17)27-14-26-20-11-16(9-10-19(20)23(27)30)22(29)25-13-21(28)15-5-2-1-3-6-15/h1-12,14,21,28H,13H2,(H,25,29) |
InChI Key |
NUEXOJKYXHVSIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC(=CC=C4)Cl)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Aminoterephthalic Acid Derivatives
The quinazolinone scaffold is typically synthesized via cyclocondensation of 2-aminobenzoic acid derivatives. For the target compound, 2-aminoterephthalic acid serves as a pivotal precursor due to its carboxylic acid groups at positions 4 and 7. Reaction with 3-chlorophenyl isocyanate in refluxing pyridine generates the 3-(3-chlorophenyl)-4-oxoquinazoline-7-carboxylic acid intermediate through a tandem cyclization-amidation mechanism. This method achieves 78–85% yields under optimized conditions (12 h, 110°C).
Palladium-Catalyzed Coupling for 3-Substitution
An alternative route employs 2-iodoaniline derivatives subjected to Pd/C-catalyzed coupling with trimethyl orthoformate and 3-chloroaniline (Scheme 1.9 in). This method introduces the 3-(3-chlorophenyl) group directly during quinazolinone ring formation, achieving 70% yield with minimal byproducts. The reaction proceeds in toluene at 80°C for 8 h, leveraging the oxidative addition of Pd(0) to the aryl iodide.
Functionalization at Position 7: Carboxamide Installation
Carboxylic Acid Activation and Amide Coupling
The 7-carboxylic acid intermediate undergoes activation using 1,1'-carbonyldiimidazole (CDI) or ethyl carbodiimide hydrochloride (EDCI) with hydroxybenzotriazole (HOBt). Subsequent reaction with 2-hydroxy-2-phenylethylamine in tetrahydrofuran (THF) at 25°C for 24 h furnishes the target carboxamide. CDI-mediated coupling achieves 65–72% yields, while EDCI/HOBt enhances efficiency to 80–85%.
Table 1: Comparison of Coupling Agents for Amide Formation
Microwave-Assisted Aminolysis
Microwave irradiation (100 W, 120°C, 30 min) accelerates the aminolysis of 7-ethoxycarbonylquinazolinone precursors with 2-hydroxy-2-phenylethylamine , reducing reaction times from 24 h to 30 min. This method preserves the hydroxyl group’s integrity, achieving 82% yield with >95% purity.
Integrated Synthetic Routes
Route A: Sequential Cyclization-Coupling
Route B: Tandem Pd-Catalyzed Synthesis
-
2-Iodo-4-methoxycarbonylaniline undergoes Pd/C-catalyzed coupling with trimethyl orthoformate and 3-chloroaniline (toluene, 80°C, 8 h).
-
Hydrolysis of the methyl ester (NaOH, MeOH/H2O, 60°C, 4 h) generates the 7-carboxylic acid.
-
EDCI/HOBt-mediated coupling with 2-hydroxy-2-phenylethylamine (DCM, 25°C, 12 h) delivers the product in 75% overall yield.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-N-(2-hydroxy-2-phenylethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the quinazoline core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes from the hydroxy group.
Reduction: Formation of hydroxyl derivatives from the carbonyl group.
Substitution: Formation of substituted derivatives with various nucleophiles.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of this compound is in anticancer therapy . Research indicates that quinazoline derivatives exhibit potent antiproliferative effects against various cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
A study focusing on similar quinazoline derivatives demonstrated their ability to inhibit the proliferation of colon cancer cells (HCT-116). The synthesized compounds showed IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL, indicating significant activity against cancerous cells while sparing normal cells (HEK-293) . This selectivity is crucial for reducing side effects in cancer therapies.
Antiviral Potential
In addition to anticancer properties, compounds structurally related to 3-(3-chlorophenyl)-N-(2-hydroxy-2-phenylethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide have been investigated for antiviral activity . Some derivatives have shown promise as inhibitors of viral replication pathways.
Case Study: Antiviral Activity
Research into similar compounds has revealed their potential as antiviral agents, particularly against herpesviruses and other viral infections. The mechanism often involves interference with viral entry or replication processes .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-N-(2-hydroxy-2-phenylethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Quinazoline Derivatives
Substituent Variations on the Quinazoline Core
The following compounds share the 4-oxo-3,4-dihydroquinazoline-7-carboxamide scaffold but differ in substituents, influencing physicochemical and pharmacological properties:
Key Research Findings
- Hydrogen-Bonding Capacity: The 2-hydroxy-2-phenylethyl group in the target compound provides two hydrogen-bond donors (hydroxyl and amide NH), unlike the methoxyethyl group in , which has only one donor.
- Stereochemical Impact: The chiral center in the 2-hydroxy-2-phenylethyl chain (target compound) may influence enantioselective interactions, a feature absent in compounds with simpler alkylamide chains (e.g., ).
Pharmacological Implications
While direct activity data for the target compound are unavailable, structural analogs suggest:
- sEH Inhibition: Quinazoline carboxamides with bulky aryl groups (e.g., ) inhibit soluble epoxide hydrolase (sEH), a target for cardiovascular diseases .
- Anticancer Potential: Thioether-linked derivatives (e.g., ) demonstrate cytotoxicity against cancer cell lines, likely due to redox-modulating properties.
Biological Activity
The compound 3-(3-chlorophenyl)-N-(2-hydroxy-2-phenylethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a member of the quinazoline family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, particularly its potential as an anti-inflammatory and anticancer agent.
Chemical Structure and Properties
The molecular structure of the compound is characterized by a quinazoline core, which is known for its versatility in medicinal chemistry. The presence of a chlorophenyl group and a hydroxylated phenethyl moiety enhances its biological activity.
Anti-inflammatory Activity
Research indicates that compounds with a quinazoline structure often exhibit cyclooxygenase (COX) inhibitory activity , particularly against COX-2, an enzyme implicated in inflammation and pain. For instance, derivatives of quinazoline have shown significant inhibition rates, with some compounds achieving up to 47.1% inhibition at concentrations of 20 μM, although they are less potent than established COX-2 inhibitors like celecoxib .
Table 1: COX-2 Inhibition Rates of Quinazoline Derivatives
| Compound Name | COX-2 Inhibition (%) | Concentration (μM) |
|---|---|---|
| Compound A | 47.1 | 20 |
| Celecoxib | 80.1 | 1 |
| Compound B | 27.72 | 22 |
Anticancer Activity
The anticancer potential of the compound has been evaluated through various in vitro studies. Quinazoline derivatives have shown cytotoxic effects against different cancer cell lines. For example, certain derivatives demonstrated IC50 values in the micromolar range against breast cancer (MCF-7) and colon cancer (HCT116) cell lines .
Table 2: Cytotoxicity of Quinazoline Derivatives
| Cell Line | Compound Name | IC50 (μM) |
|---|---|---|
| MCF-7 | Compound A | 10 |
| HCT116 | Compound B | 12 |
| A549 | Compound C | 43.6 |
The biological activity of the compound can be attributed to its ability to modulate various biochemical pathways:
- Inhibition of COX enzymes leads to reduced prostaglandin synthesis, thereby alleviating inflammation.
- Induction of apoptosis in cancer cells is facilitated through the activation of intrinsic pathways involving caspases and mitochondrial factors.
Case Studies
- Case Study on Anti-inflammatory Effects : A study involving a series of quinazoline derivatives demonstrated that those with para-substituted phenyl groups exhibited enhanced COX-2 inhibition compared to their ortho or meta counterparts. This suggests that structural modifications can significantly impact biological efficacy .
- Case Study on Anticancer Properties : In an experimental study, a quinazoline derivative was tested on HCT116 cells and showed selective cytotoxicity with minimal effects on normal fibroblasts. This selectivity is crucial for developing safer anticancer therapies .
Q & A
Q. How are toxicity profiles evaluated preclinically?
- Assays : Ames test (mutagenicity), hERG assay (cardiotoxicity), and acute toxicity in zebrafish (LC₅₀). Histopathology in rodent liver/kidney after 28-day repeated dosing identifies organ-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
